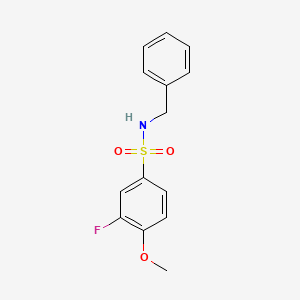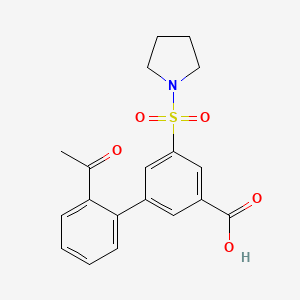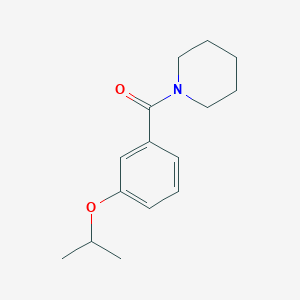![molecular formula C24H20ClN3O6 B5297156 N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, also known as CFMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFMB is a member of the family of N-acyl-beta-alanine compounds and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is not fully understood. However, it has been suggested that N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects by modulating various signaling pathways in the body. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have various biochemical and physiological effects. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its ability to modulate various signaling pathways in the body. This makes N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments is its low solubility in water. This can make it difficult to administer N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to cells or animals in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. One direction is to further investigate the mechanism of action of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. This will help to better understand how N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine exerts its effects and may lead to the development of more potent derivatives of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine. Another direction is to study the potential use of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in combination with other drugs for the treatment of various diseases. Finally, there is a need to develop more efficient synthesis methods for N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine to make it more accessible for research purposes.
Conclusion:
In conclusion, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine is a chemical compound that has shown potential therapeutic applications in various fields. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory and anti-cancer properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are limitations to using N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine in lab experiments, its ability to modulate various signaling pathways makes it a useful tool for studying the role of these pathways in various diseases. There are several future directions for the study of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine, including investigating its mechanism of action and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine involves a multi-step process that includes the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are 2-chlorobenzoyl chloride, 2-furoyl chloride, and 4-aminobenzoic acid. The coupling reaction between these materials is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[[4-[[(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6/c25-18-5-2-1-4-16(18)14-19(28-24(33)20-6-3-13-34-20)23(32)27-17-9-7-15(8-10-17)22(31)26-12-11-21(29)30/h1-10,13-14H,11-12H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIADCBEUWCQFS-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)NCCC(=O)O)/NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-({(2E)-3-(2-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}amino)phenyl]carbonyl}-beta-alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)




![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)

![1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)
